molecular formula C11H13F2NO B6332542 4-(2,4-Difluorophenyl)piperidin-4-ol CAS No. 1274933-78-6

4-(2,4-Difluorophenyl)piperidin-4-ol

Cat. No.: B6332542
CAS No.: 1274933-78-6
M. Wt: 213.22 g/mol
InChI Key: PUQNYGNTNKBICA-UHFFFAOYSA-N
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Description

4-(2,4-Difluorophenyl)piperidin-4-ol is a chemical compound with the molecular formula C11H13F2NO. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. The presence of the 2,4-difluorophenyl group and the hydroxyl group on the piperidine ring gives this compound unique chemical and physical properties, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Difluorophenyl)piperidin-4-ol typically involves the reaction of 2,4-difluorobenzaldehyde with piperidine in the presence of a reducing agent. One common method includes the use of sodium borohydride (NaBH4) as the reducing agent. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of alternative reducing agents or catalysts that are more environmentally friendly and economically viable may be explored.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Difluorophenyl)piperidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to remove the hydroxyl group.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of 4-(2,4-difluorophenyl)piperidin-4-one.

    Reduction: Formation of 4-(2,4-difluorophenyl)piperidine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2,4-Difluorophenyl)piperidin-4-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2,4-Difluorophenyl)piperidin-4-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The presence of the difluorophenyl group enhances its binding affinity to these targets, potentially modulating their activity. The hydroxyl group on the piperidine ring may also play a role in hydrogen bonding interactions, further influencing its biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-(2,4-Difluorophenyl)piperidin-4-one: Similar structure but lacks the hydroxyl group.

    4-(2,4-Difluorophenyl)piperidine: Similar structure but lacks both the hydroxyl and carbonyl groups.

    4-(2,4-Difluorophenyl)piperidin-4-yl acetate: An ester derivative with different chemical properties.

Uniqueness

4-(2,4-Difluorophenyl)piperidin-4-ol is unique due to the presence of both the difluorophenyl group and the hydroxyl group on the piperidine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

IUPAC Name

4-(2,4-difluorophenyl)piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2NO/c12-8-1-2-9(10(13)7-8)11(15)3-5-14-6-4-11/h1-2,7,14-15H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUQNYGNTNKBICA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C2=C(C=C(C=C2)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-(2,4-Difluoro-phenyl)-4-hydroxy-piperidine-1-carboxylic acid tert-butyl ester (0.2 g) was dissolved in a solution of hydrogen chloride in dioxane (4 N, 1 mL). The mixture was stirred for 1 hour and the solvent removed by evaporation under vacuum. The solid was triturated from ether to afford the title compound as a pale yellow solid (0.08 g). LCMS m/z 214.25 [M+H]+. R.T.=1.06 min (Analytical Method 4).
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